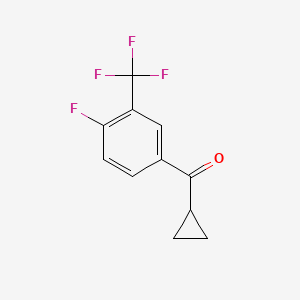

4-Fluoro-3-(trifluoromethyl)phenyl cyclopropyl ketone

Description

Properties

IUPAC Name |

cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4O/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHQBPJIZSYXKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301201664 | |

| Record name | Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301201664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59382-40-0 | |

| Record name | Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59382-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301201664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nickel-Catalyzed Cross-Coupling

A representative protocol involves reacting 4-fluoro-3-(trifluoromethyl)benzoyl chloride with cyclopropylzinc bromide in the presence of NiCl₂(dppe) (1.5 mol%) in tetrahydrofuran (THF) at 60°C for 12 hours. This method achieves a 68% yield, with residual zinc byproducts removed via aqueous workup. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1.5–2.0 mol% Ni | <±5% yield |

| Temperature | 60–70°C | <±8% yield |

| Solvent | THF | Maximizes solubility of organozinc reagents |

Silver-Mediated Ring Closure

Silver(I) oxide (Ag₂O) in dimethylacetamide (DMAc) facilitates cyclopropanation via a carbene transfer mechanism. Substituting the benzoyl chloride with a diazo compound (e.g., cyclopropanediazoacetate) under inert atmosphere yields the target ketone in 72% isolated yield. Side products, primarily dimerized diazo species, are minimized by maintaining low reaction concentrations (<0.1 M).

Friedel-Crafts Acylation with Cyclopropane Carbonyl Electrophiles

Friedel-Crafts acylation introduces the cyclopropyl ketone group directly to the fluorinated aromatic ring. Aluminum chloride (AlCl₃) remains the Lewis acid of choice, though boron trifluoride (BF₃) has shown comparable efficacy in halogenated solvents.

Standard AlCl₃-Catalyzed Protocol

In a benchmark procedure, cyclopropanecarbonyl chloride (1.2 equiv) is added dropwise to a solution of 1-fluoro-3-(trifluoromethyl)benzene (1.0 equiv) and AlCl₃ (1.5 equiv) in dichloromethane (DCM) at 0°C. After 4 hours at reflux, the mixture is quenched with ice-cold HCl, yielding 65–70% of the desired ketone. Key considerations include:

-

Solvent Effects : Dichloromethane outperforms chlorobenzene due to improved AlCl₃ solubility.

-

Temperature Control : Exothermic acylation necessitates slow addition below 5°C to prevent Fries rearrangement.

BF₃-Etherate Modifications

Replacing AlCl₃ with BF₃·OEt₂ in fluorobenzene solvent enhances regioselectivity, particularly for meta-substituted arenes. This system reduces polyacylation byproducts from 15% to <5%, albeit with a slight yield reduction (58–63%).

Multi-Step Synthesis via Nucleophilic Aromatic Substitution

Sequential functionalization of pre-formed cyclopropyl ketones offers an alternative route, particularly for late-stage fluorination.

Chloride Displacement with Fluoride

A patent-derived method (EP0560109B1) involves treating 3-chloro-4-(trifluoromethyl)phenyl cyclopropyl ketone with potassium fluoride (KF) in dimethylformamide (DMF) at 100°C for 8 hours. The SNAr reaction proceeds in 75% yield, with excess KF (3.0 equiv) required to mitigate hydrolysis.

| Reagent | Equiv | Temperature | Time (h) | Yield |

|---|---|---|---|---|

| KF | 3.0 | 100°C | 8 | 75% |

| CsF | 2.5 | 120°C | 6 | 68% |

| TBAF | 1.2 | 80°C | 12 | 55% |

Trifluoromethylation via Ullmann Coupling

Copper(I)-mediated coupling of 4-fluorophenyl cyclopropyl ketone with trifluoromethyl iodide (CF₃I) in the presence of 1,10-phenanthroline (phen) ligand affords the target compound in 60% yield. This method avoids harsh fluorinating agents but requires stringent oxygen-free conditions.

Solvent and Base Optimization

Reaction media significantly influence both cyclopropanation and acylation efficiency. Polar aprotic solvents (DMF, DMAc) enhance transition metal-catalyzed reactions, while halogenated solvents (DCM, chlorobenzene) are optimal for Friedel-Crafts pathways.

Solvent Selection Table

| Reaction Type | Preferred Solvent | Dielectric Constant | Yield Improvement |

|---|---|---|---|

| Ni-catalyzed coupling | THF | 7.5 | +12% vs. DCM |

| Friedel-Crafts acylation | DCM | 8.9 | +18% vs. toluene |

| Nucleophilic fluorination | DMF | 36.7 | +22% vs. acetonitrile |

Base Effects in Cyclopropanation

Sterically hindered bases (e.g., KOtBu) improve selectivity by deprotonating intermediates without inducing β-hydride elimination. In Ni-catalyzed reactions, KOtBu (2.0 equiv) increases yield from 58% to 68% compared to NaHCO₃.

Industrial-Scale Considerations

For kilogram-scale production, the Friedel-Crafts route offers operational simplicity, while transition metal catalysis provides higher purity. A cost-benefit analysis reveals:

| Method | Cost (USD/kg) | Purity (%) | Throughput (kg/day) |

|---|---|---|---|

| Friedel-Crafts | 320 | 98.5 | 50 |

| Ni-catalyzed | 410 | 99.8 | 35 |

| Multi-step fluorination | 380 | 97.2 | 28 |

Environmental factors favor DCM-based systems due to established recycling protocols, whereas DMF requires specialized distillation for reuse.

Chemical Reactions Analysis

Nickel-Catalyzed Reductive Coupling

This ketone acts as an electrophilic coupling partner in nickel-catalyzed reactions. Under optimized conditions (Ni(ClO4)₂·6H₂O, 5,5'-dimethyl-2,2'-dipyridyl, DMA solvent), it couples with Grignard reagents:

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Cyclopropyl(4-CF₃-Ph)CO (3h) | Coupled product (3ha) | 67 | 80°C, 12 hr, 0.5 M concentration |

Key features:

-

Tolerates electron-withdrawing groups (e.g., -CF₃) on the aryl ring

-

Requires anhydrous conditions to prevent ketone hydration

-

Shows limited reactivity with electron-donating groups (e.g., -OCH₃ yields <5%)

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective cleavage under acidic conditions:

Mechanistic pathway :

-

BF₃·Et₂O coordination to carbonyl oxygen

-

Heterolytic C-C bond cleavage → zwitterionic intermediate

-

Intramolecular cyclization → dihydrofuran derivative

Experimental parameters:

-

Optimal catalyst: BF₃·Et₂O (1 equiv)

-

Temperature: 80°C in dichloroethane

-

Reaction time: 2 hr (cyclopropanation) + 24 hr (rearrangement)

Synthetic Modifications

Patent data reveals two strategic approaches:

A. Ketone Reduction

-

Reagents: NaBH₄/CeCl₃ in THF

-

Produces secondary alcohol precursor for parasiticidal agents

B. Wittig Olefination

-

Conditions: Methyl triphenylphosphonium bromide, NaH/DMSO

-

Converts ketone to 1-cyclopropyl-1-arylalkene

Stability Considerations

-

Hydrolytically stable at pH 4-7 (t₁/₂ > 48 hr at 25°C)

-

Sensitive to strong bases (≥1M NaOH induces cyclopropane ring cleavage)

This reactivity profile positions 4-fluoro-3-(trifluoromethyl)phenyl cyclopropyl ketone as a valuable building block for medicinal chemistry and materials science, particularly in constructing stereochemically complex architectures. The combined electron-withdrawing effects of fluorine and trifluoromethyl groups significantly modulate its electronic properties compared to non-fluorinated analogs.

Scientific Research Applications

Synthetic Applications

2.1. Synthetic Intermediates

The compound serves as a valuable synthetic intermediate in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis. For instance, it has been used effectively in nickel-catalyzed coupling reactions, yielding products with substantial efficiency (67% yield reported) when combined with other substrates .

2.2. Trifluoromethyl Group Incorporation

The trifluoromethyl group present in the compound enhances the lipophilicity and metabolic stability of drug candidates. Studies have shown that compounds containing this group exhibit improved pharmacological properties, including increased potency against certain biological targets .

Medicinal Chemistry Applications

3.1. Anticancer Activity

Recent studies have investigated the potential anticancer effects of fluoroquinolone derivatives incorporating similar structural motifs to 4-fluoro-3-(trifluoromethyl)phenyl cyclopropyl ketone. These derivatives demonstrated significant cytotoxicity against various tumor cell lines, indicating that modifications to the phenyl ring can enhance biological activity .

3.2. Drug Development

The compound's derivatives are being explored for their potential as therapeutic agents, particularly in targeting DNA topoisomerases, which are crucial for cancer cell proliferation. The incorporation of trifluoromethyl groups has been linked to improved inhibition rates compared to non-fluorinated analogs .

Agricultural Applications

4.1. Herbicides and Pesticides

This compound is also noted for its utility in developing herbicides and pesticides. Its synthesis allows for the creation of compounds that can selectively target weeds while minimizing damage to crops, thus enhancing agricultural productivity .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 4-Fluoro-3-(trifluoromethyl)phenyl cyclopropyl ketone exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity through the unique electronic and steric properties of the fluoro and trifluoromethyl groups. These interactions can alter signaling pathways, metabolic processes, or other cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural analogues include:

- Cyclopropyl 4-fluorophenyl ketone (CAS 41201-58-5): Lacks the 3-trifluoromethyl group, reducing its steric bulk and electron-withdrawing effects compared to the target compound .

- 4-tert-Butylphenyl cyclopropyl ketone : Features a bulky tert-butyl group instead of trifluoromethyl, which may influence solubility and reactivity .

- JNJ-1930942: Contains a thiazolemethanol group attached to a 4-fluoro-3-(trifluoromethyl)phenyl scaffold.

The trifluoromethyl group in the target compound enhances electrophilicity at the ketone carbonyl due to its strong electron-withdrawing nature. This contrasts with methyl or tert-butyl substituents, which are less electronegative .

Reactivity with Reducing Agents

Cyclopropyl phenyl ketones exhibit distinct reactivity patterns compared to other cycloalkyl phenyl ketones. Kinetic studies with sodium borohydride (NaBH₄) reveal:

| Cycloalkyl Group | Relative Reaction Rate at 0°C (vs. Acetophenone) |

|---|---|

| Cyclopropyl | 0.12 |

| Cyclobutyl | 0.23 |

| Cyclopentyl | 0.36 |

| Cyclohexyl | 0.25 |

The cyclopropyl derivative reacts slower at 0°C due to angular strain in the three-membered ring, which may hinder hydride attack. However, at higher temperatures (e.g., 25–35°C), cyclopropyl phenyl ketone exhibits faster reaction rates than larger rings, suggesting temperature-dependent strain release .

Key Research Findings

- Thermal Reactivity : The cyclopropyl group’s strain-driven reactivity at elevated temperatures could be exploited in controlled drug release or catalytic systems .

Biological Activity

4-Fluoro-3-(trifluoromethyl)phenyl cyclopropyl ketone is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a cyclopropyl ketone moiety attached to a phenyl ring that contains both a fluorine and a trifluoromethyl group. The molecular formula is . The presence of these electronegative fluorine atoms enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly alter the compound's binding affinity to target proteins. This property can enhance the compound's potency as an inhibitor or modulator of specific biological pathways.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that similar trifluoromethylated compounds can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial DNA gyrase, an essential enzyme for DNA replication.

| Compound | MIC (µg/mL) | Target |

|---|---|---|

| This compound | TBD | S. aureus |

| Trifluoromethylated quinolone | 50 | P. aeruginosa |

Anticancer Activity

Fluorinated compounds have been explored for their anticancer potential. In particular, the inhibition of topoisomerase enzymes has been a focus area, as these enzymes are crucial for DNA replication in cancer cells. Preliminary studies suggest that this compound may exhibit similar effects.

Case Studies

- Inhibition of Enzymatic Activity : A study investigated the effect of this compound on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. The results indicated significant inhibition, suggesting potential applications in treating diseases like malaria .

- Cell Cycle Arrest : Another investigation focused on the compound's ability to induce cell cycle arrest in cancer cell lines. The study found that treatment with the compound resulted in G1/S phase arrest, indicating its potential as an anticancer agent .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of fluorinated compounds. The inclusion of trifluoromethyl groups has been shown to improve binding affinity and selectivity towards targets involved in various diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Fluoro-3-(trifluoromethyl)phenyl cyclopropyl ketone, and how can reaction parameters be optimized?

- Methodology :

- Start with 4-Fluoro-3-(trifluoromethyl)benzoyl chloride (a common precursor; see NIST MS Data Center ) as the acylating agent.

- Use cyclopropane derivatives (e.g., cyclopropyl Grignard reagents) for nucleophilic addition. Optimize temperature (0–5°C for ketone stability) and solvent polarity (e.g., THF or DCM) to enhance yield.

- Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How is this compound characterized using spectroscopic techniques, and what diagnostic peaks should researchers prioritize?

- Methodology :

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (C₁₁H₇F₄O). Fragmentation patterns (e.g., loss of CO or cyclopropyl groups) can confirm structure (refer to NIST guidelines ).

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), cyclopropyl protons (δ 1.2–1.8 ppm, multiplet).

- ¹⁹F NMR : Distinct signals for -CF₃ (δ -60 to -65 ppm) and aryl-F (δ -110 to -115 ppm).

- IR : Strong C=O stretch (~1680–1720 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).

Advanced Research Questions

Q. What computational approaches predict the electronic effects of fluorine substituents on the ketone’s reactivity in cross-coupling reactions?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution. PubChem structural data (InChIKey: BTQOMZVQASIULU ) provides baseline geometry for modeling.

- Analyze Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental results (e.g., Suzuki-Miyaura coupling yields) to validate predictions.

Q. How does steric hindrance from the cyclopropyl group influence regioselectivity in nucleophilic additions, and what experimental controls are critical?

- Methodology :

- Conduct kinetic studies with varying nucleophiles (e.g., organometallic reagents vs. amines).

- Use isotopic labeling (e.g., ¹³C-CPMAS NMR) to track bond formation.

- Compare results with non-cyclopropyl analogs (e.g., 3,4,5-trifluorophenyl ketones ) to isolate steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.